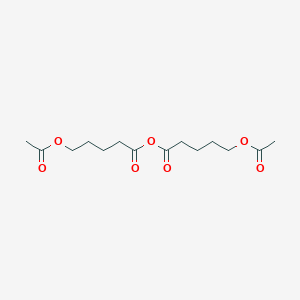
5-(Acetoxy)pentanoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Acetoxy)pentanoic anhydride is an organic compound with the molecular formula C14H22O7 It is a derivative of pentanoic acid, where the anhydride is formed by the removal of water between two molecules of 5-(acetoxy)pentanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-(Acetoxy)pentanoic anhydride can be synthesized through the reaction of 5-(acetoxy)pentanoic acid with acetic anhydride under mild conditions. The reaction typically involves heating the mixture to facilitate the removal of water and the formation of the anhydride bond. Another method involves the use of triphenylphosphine and trichloroisocyanuric acid as reagents to convert carboxylic acids directly into anhydrides under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors where the reactants are combined and heated under controlled conditions to ensure the efficient removal of water and the formation of the anhydride. The process may also involve the use of catalysts to increase the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Acetoxy)pentanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 5-(acetoxy)pentanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using hydride reagents.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For esterification reactions.
Amines: For amide formation.
Hydride Reagents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
5-(Acetoxy)pentanoic acid: From hydrolysis.
Esters: From reactions with alcohols.
Amides: From reactions with amines.
Primary Alcohols: From reduction reactions.
Wissenschaftliche Forschungsanwendungen
5-(Acetoxy)pentanoic anhydride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.
Biology: Utilized in the modification of biomolecules, such as nucleosides, for research purposes.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(acetoxy)pentanoic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride bond is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic Anhydride: A simpler anhydride with similar reactivity but different applications.
Benzoic Anhydride: Another anhydride used in organic synthesis with different reactivity due to the aromatic ring.
Succinic Anhydride: A cyclic anhydride with distinct reactivity and applications in polymer chemistry.
Uniqueness
5-(Acetoxy)pentanoic anhydride is unique due to its specific structure, which allows for the formation of esters and amides with a pentanoic acid backbone
Eigenschaften
Molekularformel |
C14H22O7 |
|---|---|
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
5-acetyloxypentanoyl 5-acetyloxypentanoate |
InChI |
InChI=1S/C14H22O7/c1-11(15)19-9-5-3-7-13(17)21-14(18)8-4-6-10-20-12(2)16/h3-10H2,1-2H3 |
InChI-Schlüssel |
BHGQTFXDSFMURV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCC(=O)OC(=O)CCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
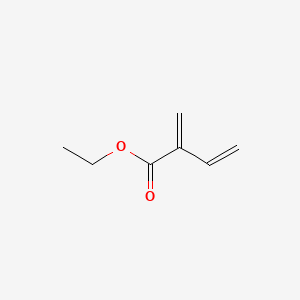
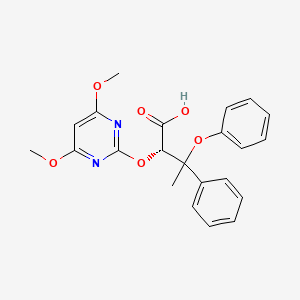

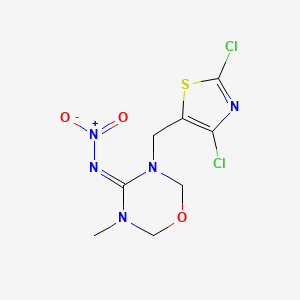
![3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride](/img/structure/B13840494.png)
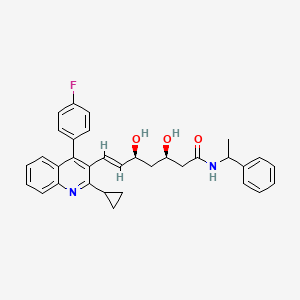
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)
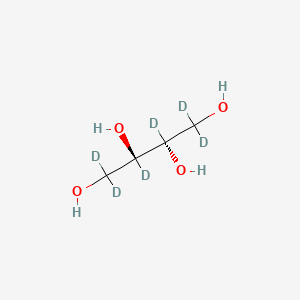
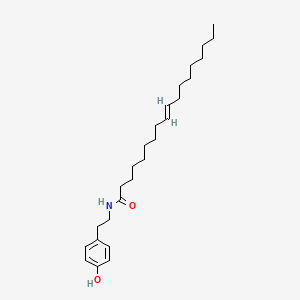
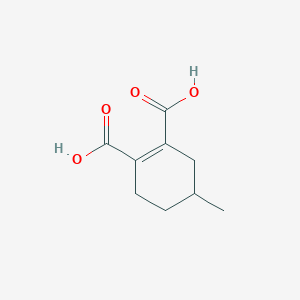
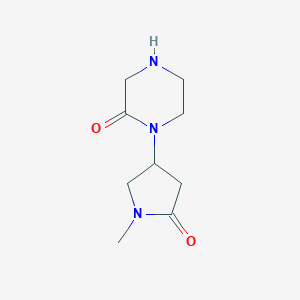
![1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine](/img/structure/B13840541.png)

